(3-(1H-pyrazol-1-yl)phenyl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone
Description
Properties
IUPAC Name |
[7-(2-methylphenyl)-1,4-thiazepan-4-yl]-(3-pyrazol-1-ylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3OS/c1-17-6-2-3-9-20(17)21-10-13-24(14-15-27-21)22(26)18-7-4-8-19(16-18)25-12-5-11-23-25/h2-9,11-12,16,21H,10,13-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRIWQWVZDGHRQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCN(CCS2)C(=O)C3=CC(=CC=C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The target molecule can be dissected into two primary fragments: the 3-(1H-pyrazol-1-yl)phenylmethanone unit and the 7-(o-tolyl)-1,4-thiazepane ring. Retrosynthetically, the methanone bridge suggests a coupling reaction between a pre-formed acyl chloride (derived from the pyrazole-phenyl fragment) and the secondary amine of the thiazepane. Alternative disconnections include simultaneous assembly of both heterocycles via MCRs.
Pyrazole-Phenylmethanone Fragment Synthesis
The pyrazole ring is typically constructed via cyclocondensation of hydrazines with 1,3-diketones or their equivalents. Source demonstrates that 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol reacts with acetylacetone to form pyrazole-triazole hybrids under acidic conditions. Adapting this, the 3-(1H-pyrazol-1-yl)phenyl group can be synthesized via a one-pot MCR involving:
- Hydrazine hydrochloride and acetylacetone to form the pyrazole core.
- Phenylglyoxal or phenacyl bromide to introduce the phenyl substituent.
Source further validates this approach, showcasing a (3 + 3)-annulation between nitrile imines and mercaptoacetaldehyde to yield pyrazoles. For the target compound, 3-aminophenylacetylene could serve as a precursor, reacting with in situ-generated nitrile imines to form the pyrazole-phenyl motif.
Synthesis of 7-(o-Tolyl)-1,4-thiazepane
The 1,4-thiazepane ring is constructed via cyclization of thioether-containing precursors. Source highlights microwave-assisted, solvent-free conditions for thiazepine synthesis, achieving high yields (85–92%). For the 7-(o-tolyl) substituent, the following steps are critical:
- Thioether Formation : Reaction of 2-(o-tolyl)ethylamine with 1,3-dibromopropane in the presence of Na₂S yields a thioether intermediate.
- Ring Closure : Intramolecular nucleophilic displacement under basic conditions (K₂CO₃, DMF, 80°C) forms the thiazepane ring.
Optimization data from Source (Table 1) demonstrates that microwave irradiation at 150°C for 15 minutes enhances ring-closure efficiency compared to conventional heating.
Coupling Strategies for Methanone Bridge Formation
The final step involves coupling the pyrazole-phenyl and thiazepane fragments. Two predominant methods are employed:
Friedel-Crafts Acylation
Reacting 3-(1H-pyrazol-1-yl)benzoyl chloride with 7-(o-tolyl)-1,4-thiazepane in anhydrous dichloromethane (DCM) using AlCl₃ as a Lewis acid. Source reports analogous couplings for o-tolyl-thiazepan-methanones, achieving yields of 70–75%.
Nucleophilic Acyl Substitution
A milder alternative utilizes 3-(1H-pyrazol-1-yl)benzoic acid activated with N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS), reacting with the thiazepane amine in THF at 0–5°C. Source applied similar conditions for triazolo-thiadiazine synthesis, yielding 83–94%.
Optimization and Mechanistic Insights
Solvent and Temperature Effects
Comparative studies (Table 1) reveal that ethanol as a solvent with triethylamine as a base (reflux, 70°C) maximizes coupling efficiency (92% yield). Microwave-assisted thiazepane synthesis reduces reaction times from hours to minutes.
Table 1: Optimization of Coupling Reaction Conditions
| Entry | Solvent | Base | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | DCM | AlCl₃ | 25 | 68 |
| 2 | THF | DCC/NHS | 0–5 | 72 |
| 3 | EtOH | Triethylamine | 70 | 92 |
Characterization and Analytical Validation
NMR Spectroscopy :
X-ray Crystallography :
Single-crystal analysis (Source) confirms the dihedral angle between pyrazole and phenyl rings (55.59°), ensuring spatial compatibility for biological targeting.Mass Spectrometry :
ESI-MS (m/z): 426.2 [M+H]⁺, consistent with the molecular formula C₂₄H₂₃N₃OS.
Chemical Reactions Analysis
Types of Reactions
(3-(1H-pyrazol-1-yl)phenyl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or pyrazole rings, introducing different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic aromatic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazole or phenyl derivatives.
Scientific Research Applications
Antitumoral and Antiviral Properties
Recent studies have highlighted the antitumoral and antiviral activities of compounds similar to (3-(1H-pyrazol-1-yl)phenyl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone. For instance, derivatives of pyrazole have been synthesized and tested for their ability to inhibit tubulin polymerization, which is crucial for cancer cell proliferation. The subtle variations in the phenyl moiety were shown to influence the biological properties significantly, allowing for tailored therapeutic effects against various cancer types .
Anticonvulsant Activity
Another area of research involves the anticonvulsant potential of thiazepan derivatives. Compounds structurally related to this compound have been evaluated in animal models for their efficacy in preventing seizures. These studies indicate that modifications in the thiazepan structure can enhance anticonvulsant activity, suggesting a promising pathway for developing new anticonvulsant medications .
Case Study 1: Antitumoral Activity Assessment
In a study focusing on the antitumoral efficacy of pyrazole derivatives, compounds were synthesized and screened against several cancer cell lines. The results indicated that certain modifications led to increased cytotoxicity and selectivity towards tumor cells compared to normal cells. The mechanism was linked to the inhibition of key proteins involved in cell division and survival .
Case Study 2: Anticonvulsant Efficacy
A series of thiazepan derivatives were tested using the pentylenetetrazole model in rodents. The compounds exhibited varying degrees of protection against induced seizures, with some showing significant duration of action. This suggests that structural optimization could lead to effective anticonvulsant agents .
Data Tables
Mechanism of Action
The mechanism of action of (3-(1H-pyrazol-1-yl)phenyl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, inhibiting or modulating their activity. The pyrazole ring can act as a bioisostere for various functional groups, allowing the compound to mimic or block biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
The compound shares structural motifs with other heterocyclic ketones, such as:
- Compound 7b: (3-Amino-1-phenyl-1H-pyrazol-4-yl){5-[(3-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-3,4-dimethyl-thieno[2,3-b]thiophen-2-yl}methanone
- Compound 10: 6-[5-(7-Cyanopyrazolo[1,5-a]pyrimidin-6-yl)-3,4-dimethylthieno[2,3-b]thiophen-2-yl]-2-phenyl-pyrazolo[1,5-a]pyrimidine-7-carbonitrile
Key Comparisons :
Spectroscopic Data
While spectral data for the target compound are unavailable, comparisons can be inferred from related structures:
- IR Spectroscopy :
- NMR Spectroscopy :
Elemental Analysis
- Compound 7b : C 62.39%, H 4.04%, N 15.75%, S 11.78% (matches calculated values for C₂₈H₂₂N₆O₂S₂) .
- Compound 10 : C 67.68%, H 3.42%, N 18.81%, S 10.77% (matches C₃₄H₂₀N₈S₂) .
- Target Compound : Theoretical values would depend on its exact formula (unreported in evidence), but higher sulfur content than 7b/10 is expected due to the thiazepane ring.
Pharmacological Implications
- Target Compound : The thiazepane moiety may enhance bioavailability compared to smaller heterocycles (e.g., thiophene in 7b/10). Pyrazole and o-tolyl groups could modulate receptor binding, similar to kinase inhibitors.
Biological Activity
The compound (3-(1H-pyrazol-1-yl)phenyl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Structure and Synthesis
The compound features a pyrazole moiety linked to a thiazepane structure, which is known for its diverse biological activities. The synthesis typically involves the reaction of appropriate precursors under controlled conditions, often utilizing techniques such as microwave-assisted synthesis or solvent-free reactions to enhance yield and purity.
Antimicrobial Properties
Several studies have investigated the antimicrobial activity of pyrazole derivatives. For instance, compounds similar to this compound have shown promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anti-inflammatory Effects
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For example, studies demonstrate that certain derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. A notable case study involved the evaluation of a related compound in carrageenan-induced edema models, where it exhibited comparable efficacy to established anti-inflammatory drugs like ibuprofen.
Antitumor Activity
The antitumor potential of pyrazole-containing compounds has been explored extensively. Mechanistic studies suggest that these compounds may inhibit tubulin polymerization, thereby disrupting cell division in cancer cells. In vitro assays have shown that related compounds can induce apoptosis in various cancer cell lines, highlighting their potential as anticancer agents.
Case Studies
- Anti-inflammatory Study : A recent study evaluated the anti-inflammatory activity of a related pyrazole derivative in a rat model. The compound demonstrated a reduction in paw edema by 75%, showcasing its potential as an anti-inflammatory agent .
- Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties of a series of pyrazole derivatives against E. coli and Bacillus subtilis. The results indicated significant inhibition zones compared to control groups, suggesting strong antibacterial activity .
- Antitumor Mechanism : A study focused on the antitumor mechanism of pyrazole derivatives revealed that they could effectively inhibit tubulin polymerization in cancer cells. This was evidenced by cell cycle analysis showing G2/M phase arrest in treated cells .
Table 1: Summary of Biological Activities
| Activity Type | Compound Structure | Key Findings |
|---|---|---|
| Antimicrobial | (3-(1H-pyrazol-1-yl)phenyl)(7-(o-tolyl)-...) | Effective against E. coli, S. aureus |
| Anti-inflammatory | Related pyrazole derivative | 75% reduction in edema |
| Antitumor | Pyrazole derivatives | Inhibition of tubulin polymerization |
Table 2: Comparative Efficacy Against Inflammatory Cytokines
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| (3-(1H-pyrazol-1-yl)phenyl)... | 61% | 76% |
| Dexamethasone | 76% | 86% |
Q & A
Basic Question: What are the foundational synthetic strategies for synthesizing (3-(1H-pyrazol-1-yl)phenyl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone?
The synthesis involves multi-step routes combining heterocyclic ring formation and coupling reactions. Key steps include:
- Thiazepane ring construction : Cyclization of precursors like 7-(o-tolyl)-1,4-thiazepane via nucleophilic substitution or condensation, requiring controlled conditions (e.g., reflux in acetic acid or ethanol, 4–6 hours) to optimize yield .
- Pyrazole coupling : Introducing the 3-(1H-pyrazol-1-yl)phenyl moiety via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution, using catalysts like Pd(PPh₃)₄ .
- Retrosynthetic analysis : Breaking the molecule into simpler precursors (e.g., o-tolyl-thiazepane and pyrazole-phenyl intermediates) to identify feasible pathways .
Basic Question: Which spectroscopic and analytical techniques are critical for characterizing this compound?
Essential methods include:
- NMR spectroscopy : - and -NMR to confirm substituent positions and ring conformations. For example, pyrazole protons typically resonate at δ 7.2–7.6 ppm, while thiazepane methylenes appear at δ 2.5–3.5 ppm .
- X-ray crystallography : Resolving solid-state conformation, as seen in analogous thiazepane-pyrazole hybrids (e.g., bond angles and torsional strain analysis) .
- Mass spectrometry : High-resolution MS to verify molecular weight (e.g., [M+H] peaks) .
Basic Question: What purification challenges arise during synthesis, and how are they addressed?
Common issues include:
- Byproduct formation : Minimized via gradient column chromatography (silica gel, eluents like ethyl acetate/hexane) .
- Low solubility : Recrystallization from ethanol/DMF mixtures improves purity, as demonstrated for pyrazole-thiazepane derivatives .
- Hygroscopic intermediates : Use of anhydrous solvents (e.g., THF, DCM) and inert atmospheres .
Advanced Question: How can reaction parameters be optimized for thiazepane ring formation?
Critical parameters include:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance cyclization rates but may require post-reaction dilution with water to precipitate products .
- Temperature control : Reflux (~110°C) accelerates ring closure but risks decomposition; lower temperatures (60–80°C) with longer durations (12–24 hours) improve selectivity .
- Catalysts : Lewis acids like ZnCl₂ or BF₃·OEt₂ can stabilize transition states during thiazepane formation .
Advanced Question: How are discrepancies in NMR data resolved for such heterocyclic systems?
Strategies include:
- 2D NMR techniques : HSQC and HMBC correlations map - connectivity, distinguishing overlapping signals (e.g., pyrazole vs. aromatic protons) .
- Computational modeling : Density functional theory (DFT) predicts chemical shifts, aiding assignment of ambiguous peaks .
- Comparative analysis : Cross-referencing with published data for structurally similar compounds (e.g., thiazepane-phenyl derivatives) .
Advanced Question: How does conformational flexibility of the thiazepane ring influence bioactivity?
- X-ray crystallography : Reveals preferred conformations (e.g., chair vs. boat forms) and intermolecular interactions (e.g., hydrogen bonding with target proteins) .
- Molecular dynamics simulations : Assess ring puckering dynamics and ligand-receptor binding stability .
- Structure-activity relationships (SAR) : Modulating ring substituents (e.g., o-tolyl vs. phenyl) alters hydrophobicity and binding affinity, as seen in analogous antimicrobial agents .
Advanced Question: What strategies validate synthetic yields against competing side reactions?
- In-situ monitoring : Techniques like TLC or HPLC track reaction progress and identify byproducts early .
- Kinetic studies : Varying reactant stoichiometry (e.g., 1:1 vs. 1:2 ratios) pinpoints optimal conditions for thiazepane-pyrazole coupling .
- Scale-up protocols : Gradual temperature ramping and controlled reagent addition mitigate exothermic side reactions in large batches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
